![molecular formula C20H27N3O4S2 B2723205 4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105236-45-0](/img/structure/B2723205.png)
4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole
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Description
4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole is a useful research compound. Its molecular formula is C20H27N3O4S2 and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Synthesis and Characterization
A study on the synthesis and characterization of tert-butyl piperazine-1-carboxylate derivatives highlighted their potential for antimicrobial and anthelmintic activity. These compounds were synthesized through a condensation reaction and exhibited moderate anthelmintic and poor antibacterial activities, suggesting a direction for future research in drug development or material science applications focusing on specific microbial targets (Sanjeevarayappa et al., 2015).
Antiproliferative and Anti-HIV
Another study explored the synthesis of 2-Piperazino-1,3-benzo[d]thiazoles derivatives, investigating their in vitro antiproliferative and anti-HIV activities. Compounds in this series showed significant effects on human tumor-derived cell lines, with some showing remarkable antiproliferative activity. This suggests a potential application in developing novel anticancer therapies (Al-Soud et al., 2010).
Larvicidal and Antimicrobial Properties
Novel Triazinone Derivatives
Research on novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones showed their preparation and evaluation for antimicrobial property against certain bacterial and fungal pathogens. Additionally, these compounds were screened for mosquito larvicidal activity, indicating their potential use in developing agents for controlling mosquito populations and mitigating the spread of mosquito-borne diseases (Kumara et al., 2015).
Catalytic Applications and Structural Analysis
Copper-Catalyzed Aminosulfonylation
A study on the copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates developed a method for synthesizing potentially bioactive 1,3-oxazines. This method is noted for its use of a cheap catalyst and stable reagents, implying applications in the synthesis of bioactive molecules or materials science (Dong et al., 2021).
Crystal Structure Studies
Another investigation into 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives focused on their synthesis, crystal structure, and Hirshfeld surface analysis. The study provides insights into the molecular conformation, intermolecular interactions, and potential reactive sites, which could be valuable in the design of new molecules with specific properties or activities (Kumara et al., 2017).
properties
IUPAC Name |
4-tert-butyl-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-20(2,3)18-14-28-19(21-18)13-22-6-8-23(9-7-22)29(24,25)15-4-5-16-17(12-15)27-11-10-26-16/h4-5,12,14H,6-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUKJLBAIMQPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)thiazole |
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